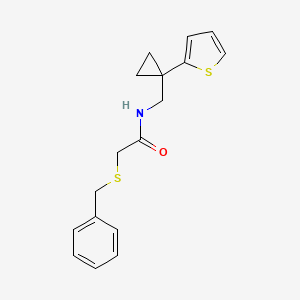

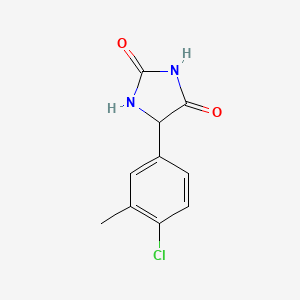

(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(naphthalen-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(naphthalen-1-yl)methanone involves multiple steps, including acylation, nucleophilic aromatic substitution, and Grignard reactions. For instance, the microwave-assisted synthesis technique has been employed for the rapid generation of related complex structures, highlighting the efficiency and versatility of modern synthetic methods in creating such intricate molecules (Williams et al., 2010).

Molecular Structure Analysis

Crystallography and spectroscopic techniques play a crucial role in determining the molecular structure of complex organic compounds. The analysis of similar structures reveals that these compounds often crystallize in specific crystal systems and exhibit distinct conformational features, such as chair conformations for piperidine rings and tetrahedral geometries around sulfur atoms (Girish et al., 2008).

Applications De Recherche Scientifique

Corrosion Inhibition

A study on a structurally related compound, 4-(4-Aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, demonstrated its efficacy as an inhibitor for the prevention of mild steel corrosion in an acidic medium. The compound showed better inhibition efficiency, acting as a mixed type inhibitor, which suggests potential applications for (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(naphthalen-1-yl)methanone in corrosion protection under similar conditions (Singaravelu & Bhadusha, 2022).

Antimicrobial Activity

Another study on 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, related to the core structure of the compound , indicated good antimicrobial activity against various bacterial and fungal strains. This suggests potential research applications in developing antimicrobial agents from compounds structurally similar to this compound (Mallesha & Mohana, 2014).

Catalysis

Research involving the oxidation of naphthalene to naphthoquinone using peroxosulfate catalyzed by iron(III) tetrakis(p-sulfonatophenyl)porphyrin highlighted the impact of pH and organic co-solvents on the reaction's efficiency. This indicates a broader application of naphthalene derivatives in catalysis and organic synthesis, hinting at potential roles for compounds like this compound in similar catalytic processes (Kawasaki et al., 2003).

Polymer Synthesis

A novel sulfonated diamine monomer was used in the synthesis of sulfonated polyimide copolymers, indicating the utility of naphthalene sulfonic acid derivatives in creating high-performance materials for applications such as fuel cells. This suggests potential research directions in polymer synthesis and material science for the compound of interest (Li et al., 2007).

Propriétés

IUPAC Name |

[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S/c23-21(20-9-3-6-16-5-1-2-8-19(16)20)22-12-10-18(11-13-22)27(24,25)15-17-7-4-14-26-17/h1-9,14,18H,10-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVUUGTZTAPATA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2489743.png)

![2-[5-(1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]pyrrolidine-1-sulfonyl fluoride](/img/structure/B2489750.png)

![2-Methoxy-6-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2489752.png)

![3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2489754.png)

![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide](/img/structure/B2489756.png)

![1,3-Benzothiazol-6-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2489757.png)

![Cyclohexyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2489758.png)